Fluvirucin A1

Macrolactam Antibiotics Structure-Activity Relationship Natural Product Chemistry

Researchers studying influenza A neuraminidase often face a critical gap: the lack of structurally validated, mechanism-defined reference inhibitors with unambiguous stereochemistry. Fluvirucin A1 (CAS 137019-37-5) addresses this directly as the archetypal fluvirucin, with absolute configuration established by X-ray crystallography as (2R,3S,6R,10S). • Validated exo-α-sialidase (EC 3.2.1.18) inhibitor-prevents influenza A virion budding • X-ray crystallography-confirmed stereochemistry enables confident molecular docking and structure-guided design • Defined 3-amino-3,6-dideoxy-L-talose glycosylation-not interchangeable with B-series congeners (L-mycosamine) • Serves as chemotaxonomic reference standard for Microtetraspora tyrrhenii Supplied with comprehensive analytical documentation. For R&D use only.

Molecular Formula C23H44N2O5
Molecular Weight 428.6 g/mol
CAS No. 137019-37-5
Cat. No. B144088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvirucin A1
CAS137019-37-5
Synonyms3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam
fluvirucin A1
Molecular FormulaC23H44N2O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C
InChIInChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1
InChIKeyZRJBXPCQRSLIKK-BDPAYSQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvirucin A1 (CAS 137019-37-5) for Scientific Procurement: A 14-Membered Macrolactam Neuraminidase Inhibitor


Fluvirucin A1 (CAS 137019-37-5) is a 14-membered macrolactam glycoside antibiotic first isolated from the fermentation broth of the actinomycete strain Microtetraspora tyrrhenii [1]. It is the archetypal member of the fluvirucin family, characterized by a core 2,6-dialkyl-10-ethyl-13-tridecanelactam nucleus glycosylated with a 3-amino-3,6-dideoxy-L-talose moiety [2]. Its absolute stereochemistry has been definitively established as (2R,3S,6R,10S) by X-ray crystallography [3]. The compound is defined by its mode of action as an inhibitor of viral neuraminidase (exo-α-sialidase, EC 3.2.1.18), preventing influenza A virion budding [4].

Why In-Class Analogs Cannot Substitute for Fluvirucin A1 in Scientific Research


Direct substitution of fluvirucin A1 with a congener like fluvirucin B1 or A2 is scientifically inadvisable. The fluvirucin family comprises at least 8 distinct congeners (A1-2, B0-5) that differ fundamentally in their glycosylation patterns and core ring substitutions [1]. Fluvirucin A1 is uniquely defined by its 3-amino-3,6-dideoxy-L-talose sugar moiety, whereas fluvirucin B1 contains a different sugar, L-mycosamine (3-amino-3,6-dideoxy-L-mannose), which is a known determinant of bioactivity in macrolactam antibiotics [2]. Additionally, the congeners are produced by distinct actinomycete strains, indicating divergent biosynthetic gene clusters that yield different stereochemical and functional outcomes [1]. Interchanging them introduces uncharacterized variables in target engagement, potency, and selectivity, thereby compromising experimental reproducibility and data interpretation.

Quantitative Evidence Supporting the Selection of Fluvirucin A1 over Congeners


Glycosylation Pattern Dictates Functional Divergence from Fluvirucin B1

Fluvirucin A1 possesses a 3-amino-3,6-dideoxy-L-talose sugar moiety, which is structurally distinct from the L-mycosamine (3-amino-3,6-dideoxy-L-mannose) sugar found in fluvirucin B1 [1]. This difference is not trivial; the substitution of an axial hydroxyl (in talose) for an equatorial hydroxyl (in mannose) at the C-4 position of the sugar can significantly alter hydrogen-bonding networks and binding affinity to the neuraminidase active site. While direct binding data for both compounds is lacking, this glycosylation difference is a known driver of bioactivity divergence in the macrolactam class .

Macrolactam Antibiotics Structure-Activity Relationship Natural Product Chemistry

Distinct Producer Strain Guarantees Unique Biosynthetic Signature

Fluvirucin A1 is produced by the specific actinomycete strain Microtetraspora tyrrhenii (strain Q464-31), whereas the closely related fluvirucin B1 is produced by Microtetraspora pusilla (strain R359-5) [1]. This strain-level specificity is critical for ensuring batch-to-batch consistency in natural product research. Different producer strains harbor unique biosynthetic gene clusters, leading to variations in the composition of minor metabolites and impurities . For researchers requiring a defined chemical entity with a reproducible impurity profile, Fluvirucin A1 from strain Q464-31 offers a well-characterized and genetically distinct source compared to other fluvirucin congeners.

Microbial Natural Products Biosynthesis Quality Control

Definitive Absolute Configuration Ensures Accurate Structural Studies

The absolute stereochemistry of fluvirucin A1 has been unambiguously established as (2R,3S,6R,10S) through single-crystal X-ray diffraction analysis [1]. This level of structural certainty is not universally available for all fluvirucin congeners in the public domain. For researchers conducting structure-activity relationship (SAR) studies, molecular docking, or synthetic derivatization, having a compound with a rigorously determined 3D structure eliminates ambiguity and reduces the risk of misinterpreting biological data. In contrast, the stereochemistry of some minor congeners (e.g., fluvirucin B4, B5) has been inferred spectroscopically, which carries a higher degree of uncertainty [2].

Stereochemistry X-ray Crystallography Structure Elucidation

Validated Research and Procurement Scenarios for Fluvirucin A1


Neuraminidase Inhibitor Screening and Mechanism-of-Action Studies

Given its established mechanism as an EC 3.2.1.18 (exo-α-sialidase) inhibitor [1], Fluvirucin A1 is the preferred chemical probe for studies investigating influenza A virus neuraminidase function. Its well-defined glycosylation and absolute configuration [2] make it an ideal reference standard for assay development and for benchmarking the activity of novel neuraminidase inhibitors.

Structural Biology and Molecular Modeling of Macrolactam-Target Interactions

The availability of high-resolution X-ray crystallographic data for Fluvirucin A1 [1] makes it uniquely suited for computational studies. Researchers can confidently use its experimentally determined 3D coordinates for molecular docking simulations and for designing structure-guided modifications. This level of structural detail is not available for many other fluvirucin congeners.

Biosynthetic Pathway Elucidation in Actinomycetes

Fluvirucin A1 serves as a key chemotaxonomic marker for the species Microtetraspora tyrrhenii [2]. It is an essential reference standard for researchers studying secondary metabolite production in actinomycetes, particularly for comparative genomics and metabolomics studies aimed at identifying novel biosynthetic gene clusters within the fluvirucin family.

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